molecular formula C14H17NO B12866503 (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine

(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine

Cat. No.: B12866503
M. Wt: 215.29 g/mol
InChI Key: MKGKLUUENFQFPS-WDEREUQCSA-N
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Description

(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine is a chiral compound with a unique structure that combines a benzofuran moiety with a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often constructed via cyclization of appropriate amine precursors.

    Coupling of Benzofuran and Piperidine: The final step involves coupling the benzofuran moiety with the piperidine ring, which can be achieved through various coupling reactions such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzofuran or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzofuran or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(Benzofuran-4-yl)-3-methylpiperidine: shares structural similarities with other benzofuran and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of benzofuran and piperidine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(3R,4R)-4-(1-benzofuran-4-yl)-3-methylpiperidine

InChI

InChI=1S/C14H17NO/c1-10-9-15-7-5-11(10)12-3-2-4-14-13(12)6-8-16-14/h2-4,6,8,10-11,15H,5,7,9H2,1H3/t10-,11+/m0/s1

InChI Key

MKGKLUUENFQFPS-WDEREUQCSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1C2=C3C=COC3=CC=C2

Canonical SMILES

CC1CNCCC1C2=C3C=COC3=CC=C2

Origin of Product

United States

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